2-Chloro-4-toluenesulfinic acid sodium salt
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Overview
Description
2-Chloro-4-toluenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H6ClNaO2S and a molecular weight of 212.63 g/mol . It is also known by other names such as 2-Chloro-4-methylbenzenesulfinic acid sodium salt and Sodium 2-chloro-4-methylbenzenesulfinate . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 2-Chloro-4-toluenesulfinic acid sodium salt can be achieved through several methods. One common synthetic route involves the sulfonation of 2-chloro-4-methylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. Industrial production methods often utilize advanced cross-coupling reactions of vinyl sulfonates under mild conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-Chloro-4-toluenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions include sulfonic acids, sulfides, and substituted aromatic compounds .
Scientific Research Applications
2-Chloro-4-toluenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-toluenesulfinic acid sodium salt involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-Chloro-4-toluenesulfinic acid sodium salt can be compared with other similar compounds such as:
Sodium p-toluenesulfinate: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
Sodium benzenesulfinate: Lacks both the chlorine and methyl groups, resulting in different reactivity and applications.
Sodium methanesulfinate: A simpler structure with only a sulfinic acid group, used in different types of reactions.
The uniqueness of this compound lies in its combination of the chlorine and methyl groups, which provide specific reactivity and versatility in various chemical processes .
Properties
Molecular Formula |
C7H6ClNaO2S |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
sodium;2-chloro-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
NERJCQZZATXERN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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